molecular formula C14H14N4OS2 B2602959 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1351644-45-5

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2602959
CAS No.: 1351644-45-5
M. Wt: 318.41
InChI Key: RYIGHMDSBOFZFE-UHFFFAOYSA-N
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Description

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H14N4OS2 and its molecular weight is 318.41. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Compounds derived from the benzothiazole structure, including 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide, have been extensively studied for their antitumor properties. For instance, a study by Yurttaş et al. (2015) synthesized various derivatives bearing different heterocyclic rings and evaluated their antitumor activity in vitro against human tumor cell lines, finding notable anticancer activity in some derivatives (Yurttaş et al., 2015). Similarly, Havrylyuk et al. (2010) investigated novel 4-thiazolidinones with benzothiazole moiety for anticancer activity, revealing effectiveness against various cancer cell lines (Havrylyuk et al., 2010).

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been a significant area of research. Rezki (2016) synthesized N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides and found them to display promising antimicrobial activities against various bacterial and fungal strains (Rezki, 2016). Another study by Bhoi et al. (2015) focused on synthesizing N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which exhibited broad-spectrum antibacterial activity (Bhoi et al., 2015).

Insecticidal Properties

Research by Fadda et al. (2017) explored the insecticidal potential of heterocycles incorporating a thiadiazole moiety, derived from a similar precursor, against the cotton leafworm, Spodoptera littoralis, demonstrating its applicability in pest control (Fadda et al., 2017).

Synthesis of Heterocyclic Compounds

The synthesis of various heterocyclic compounds using benzothiazole derivatives is a key area of research. Moriarty et al. (1992) achieved the one-pot synthesis of 4-substituted 2-amino- or 2-(arylamino) thiazoles, highlighting the versatility of these compounds in chemical synthesis (Moriarty et al., 1992).

Properties

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS2/c1-9-8-20-13(15-9)17-12(19)7-18(2)14-16-10-5-3-4-6-11(10)21-14/h3-6,8H,7H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIGHMDSBOFZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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